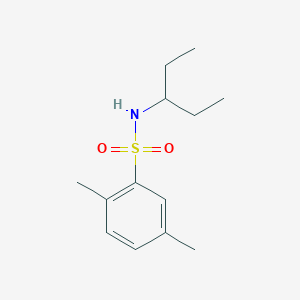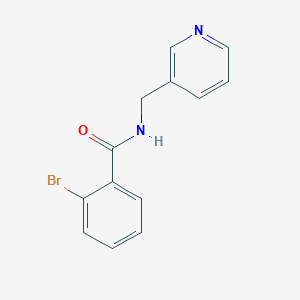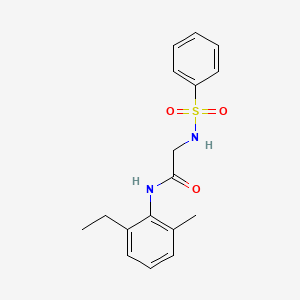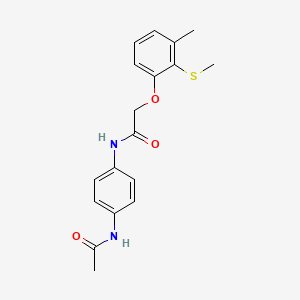
N-(1-ethylpropyl)-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-ethylpropyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H21NO2S and its molecular weight is 255.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.12930009 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-(1-ethylpropyl)-2,5-dimethylbenzenesulfonamide, also known as Pendimethalin , is a selective herbicide used to control a wide variety of weeds and broadleaf plants . The primary targets of Pendimethalin are annual grasses and certain broadleaf weeds, including Barnyardgrass, goosegrass, crab grass, signal grass, and common buffalo grass .
Mode of Action
Pendimethalin acts by inhibiting mitosis and cell division . It is selectively absorbed by the roots and leaves of the target plants . The compound interferes with the plant’s growth by disrupting protein formation, which is essential for plant growth and development .
Biochemical Pathways
The biochemical pathway of Pendimethalin involves the reduction of the nitro group of Pendimethalin to yield 2-nitro-6-amino-N-(1-ethylpropyl)-3,4-xylidine . This transformation is carried out by a functional homodimer with a subunit molecular size of 23 kDa, known as PNR . This process plays a potential role in the detoxification of Pendimethalin .
Pharmacokinetics
In rats, orally administered radiolabelled Pendimethalin is more than 57% absorbed from the gastrointestinal tract and rapidly excreted, independent of dose level . About 70% of the radioactivity is excreted in the faeces and about 20% in the urine within 24 hours post-treatment . After 96 hours, the residual radioactivity in the soft tissues accounts for 0.2% of the radioactive dose . The biotransformation pathway includes oxidation, reduction, and cyclization of Pendimethalin .
Result of Action
The result of Pendimethalin’s action is the effective control of target weeds, leading to improved crop yield . It’s worth noting that pendimethalin treatment can induce chromosomal abnormalities and dna damage . Furthermore, Pendimethalin exposure can elevate malondialdehyde levels and affect antioxidant enzymes .
Action Environment
The action of Pendimethalin can be influenced by various environmental factors. For instance, its persistence and potential for particle-bound transport are high . This means that Pendimethalin can remain in the environment for a long time and can be transported over long distances attached to particles . Therefore, the efficacy and stability of Pendimethalin can be affected by factors such as soil type, temperature, and rainfall .
Properties
IUPAC Name |
2,5-dimethyl-N-pentan-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-5-12(6-2)14-17(15,16)13-9-10(3)7-8-11(13)4/h7-9,12,14H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSDTOQBOHNMQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate](/img/structure/B5725597.png)


![N-cycloheptyl-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5725613.png)

![2-(naphthalen-1-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5725636.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-phenyl-1,2,4-triazin-3-amine](/img/structure/B5725644.png)
![ethyl {[3-(aminocarbonyl)-5-ethyl-4,6-dimethyl-2-pyridinyl]thio}acetate](/img/structure/B5725658.png)
![1-(3-CHLOROPHENYL)-3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-METHYLUREA](/img/structure/B5725662.png)
![1-[4-(Diethylamino)phenyl]-3-(2,4-difluorophenyl)urea](/img/structure/B5725674.png)
![N-[5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5725681.png)

